![molecular formula C10H10N2O3S2 B15102191 4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B15102191.png)
4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
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Overview
Description
4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization under acidic conditions to form the thiazolidinone ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes such as pH regulation and fluid balance . The thiazolidinone ring plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the thiazolidinone ring but shares the sulfonamide moiety.
N-(4-Methylphenyl)-2-oxo-1,3-thiazolidine-4-carboxamide: Contains a similar thiazolidinone ring but with different substituents.
Uniqueness
4-Methyl-N-[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide is unique due to the presence of both the thiazolidinone ring and the benzenesulfonamide moiety, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H10N2O3S2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
(NZ)-4-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-7-2-4-8(5-3-7)17(14,15)12-10-11-9(13)6-16-10/h2-5H,6H2,1H3,(H,11,12,13) |
InChI Key |
XFYKTBKTAXHSAH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)CS2 |
Origin of Product |
United States |
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